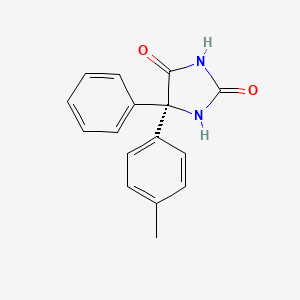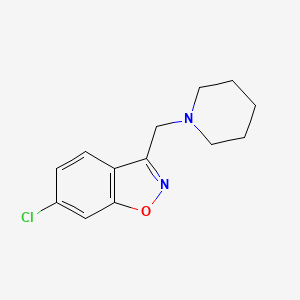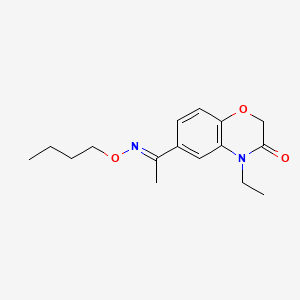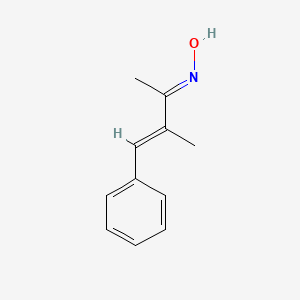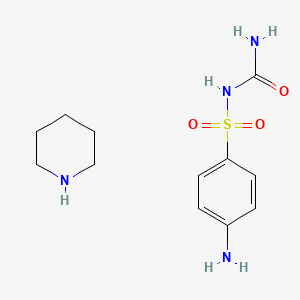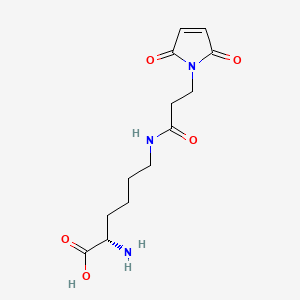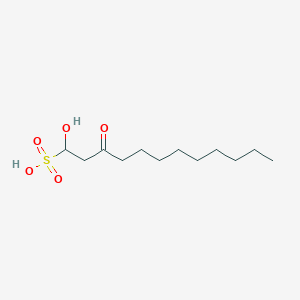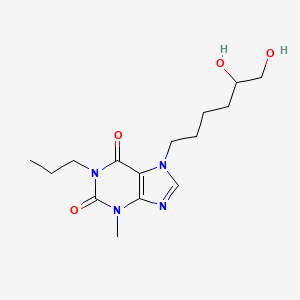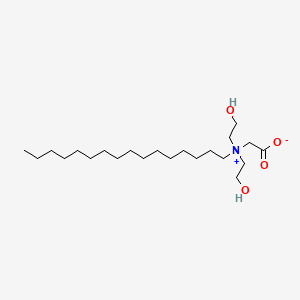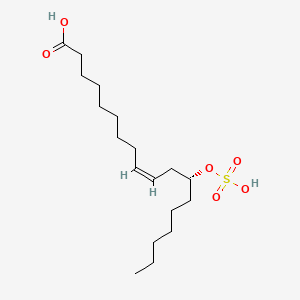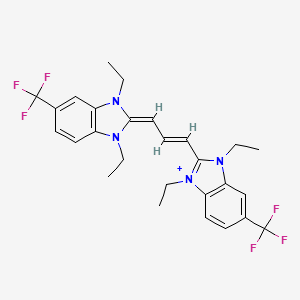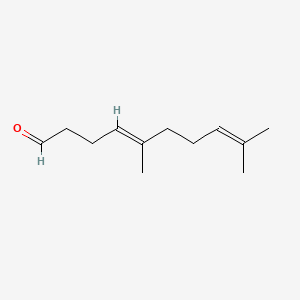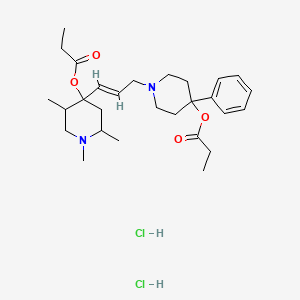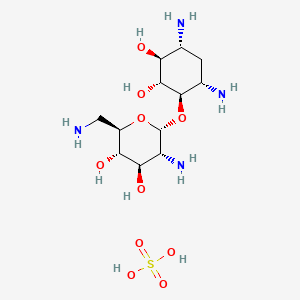
neomycin A sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neamine sulfate is an aminoglycoside sulfate salt derived from neamine, a component of neomycin sulfate. It is known for its antibacterial properties and is used in various pharmaceutical applications. Neamine sulfate is primarily obtained from the fermentation of the actinomycete Streptomyces fradiae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neamine sulfate can be synthesized through the ring opening reactions of cyclic carbonate and sulfate of 1,3,2’,6’-tetraazido-3’,4’-di-O-acetylneamine with diversely substituted amines. This results in the formation of corresponding carbamates or sulfonic acids with good overall yields .
Industrial Production Methods: Industrial production of neamine sulfate involves the fermentation of Streptomyces fradiae. The fermentation broth contains neomycin, which includes neamine as one of its components. The broth is then processed to isolate and purify neamine sulfate .
Chemical Reactions Analysis
Types of Reactions: Neamine sulfate undergoes various chemical reactions, including substitution and ring-opening reactions.
Common Reagents and Conditions:
Substitution Reactions: Involve the use of substituted amines to form carbamates or sulfonic acids.
Ring-Opening Reactions: Utilize cyclic carbonate and sulfate derivatives of neamine.
Major Products: The major products formed from these reactions include various neamine derivatives, such as carbamates and sulfonic acids, which exhibit antibacterial activity .
Scientific Research Applications
Neamine sulfate has a wide range of applications in scientific research:
Mechanism of Action
Neamine sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the translational machinery of bacterial protein synthesis. This leads to the inhibition of protein synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Neomycin B (Framycetin): Another component of neomycin sulfate with similar antibacterial properties.
Kanamycin B (Bekanamycin): An aminoglycoside antibiotic with a similar structure and function.
Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness: Neamine sulfate is unique due to its specific binding affinity to the 30S ribosomal subunit and its ability to disrupt bacterial protein synthesis effectively. Its derivatives also show promise in overcoming bacterial resistance, making it a valuable compound in the development of new antibiotics .
Properties
CAS No. |
35234-28-7 |
|---|---|
Molecular Formula |
C12H28N4O10S |
Molecular Weight |
420.44 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C12H26N4O6.H2O4S/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-5(2,3)4/h3-12,17-20H,1-2,13-16H2;(H2,1,2,3,4)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1 |
InChI Key |
UPUAISIJDDQCRN-SQAHNGQVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


